molecular formula C30H25Cl2NO5 B12390478 CellTracker Orange CMRA Dye

CellTracker Orange CMRA Dye

Cat. No.: B12390478
M. Wt: 550.4 g/mol
InChI Key: AMSOAEIJBIGGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CellTracker™ Orange CMRA (C34551) is a fluorescent chloromethyl-based dye optimized for long-term tracing of living cells. It passively diffuses into cells, where it forms a cell-impermeant thioether adduct via glutathione S-transferase-mediated reactions, enabling retention through multiple cell divisions (≥72 hours) . Its excitation/emission maxima at 548/576 nm (orange) make it spectrally distinct from green (e.g., GFP, CMFDA) and red (e.g., CMTPX) fluorophores, facilitating multiplexing . CMRA exhibits low cytotoxicity and compatibility with aldehyde fixatives, making it suitable for live-cell imaging, 3D spheroid assays, and microfluidic tracking .

Properties

Molecular Formula

C30H25Cl2NO5

Molecular Weight

550.4 g/mol

IUPAC Name

[8'-chloro-5-(chloromethyl)-1',2',2',4'-tetramethyl-3-oxospiro[2-benzofuran-1,6'-chromeno[3,2-g]quinoline]-9'-yl] acetate

InChI

InChI=1S/C30H25Cl2NO5/c1-15-13-29(3,4)33(5)24-11-25-21(9-18(15)24)30(20-7-6-17(14-31)8-19(20)28(35)38-30)22-10-23(32)27(36-16(2)34)12-26(22)37-25/h6-13H,14H2,1-5H3

InChI Key

AMSOAEIJBIGGDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC3=C(C=C12)C4(C5=C(C=C(C=C5)CCl)C(=O)O4)C6=CC(=C(C=C6O3)OC(=O)C)Cl)C)(C)C

Origin of Product

United States

Preparation Methods

Stock Solution Preparation

Lyophilized CMRA is reconstituted in anhydrous dimethyl sulfoxide (DMSO) to create a stable stock solution. Critical steps include:

  • Equilibration : Warm the sealed vial to room temperature to prevent condensation.
  • Reconstitution : Dissolve the lyophilized powder in high-purity DMSO to a final concentration of 10 mM. Vortex gently to ensure homogeneity.
  • Aliquoting : Divide the stock into single-use aliquots to minimize freeze-thaw cycles.
  • Storage : Store aliquots at -20°C in desiccated, light-protected conditions.

Table 1: Recommended Stock Solution Parameters

Parameter Specification Source Citation
Solvent Anhydrous DMSO
Concentration 10 mM
Storage Temperature -20°C
Stability ≥6 months

Working Solution Formulation

The working solution is prepared by diluting the stock in serum-free culture medium. Key considerations include:

  • Serum Avoidance : Serum proteins may quench fluorescence or react with the chloromethyl group.
  • Concentration Range : 0.5–25 µM, optimized for cell type and experiment duration. Higher concentrations (5–25 µM) are used for long-term tracking (>72 hours), while lower concentrations (0.5–5 µM) suffice for short-term assays.
  • Pre-warming : Incubate the working solution at 37°C to enhance cell permeability.

Table 2: Working Solution Optimization Guidelines

Cell Type Recommended Concentration Incubation Time Source Citation
Adherent cells (e.g., HeLa) 10–25 µM 30–45 minutes
Suspension cells (e.g., lymphocytes) 5–10 µM 15–30 minutes

Cell Staining Procedure

The staining protocol varies slightly between adherent and suspension cells:

For Adherent Cells

  • Medium Removal : Aspirate culture medium and replace with pre-warmed CMRA working solution.
  • Incubation : Maintain cells at 37°C with 5% CO₂ for 15–45 minutes to permit dye uptake and esterase activation.
  • Wash Step : Replace dye solution with fresh medium and incubate for 30 minutes to complete intracellular conjugation.

For Suspension Cells

  • Harvesting : Pellet cells via centrifugation (300 × g, 5 minutes) and resuspend in working solution.
  • Incubation : Rotate gently at 37°C for 15–30 minutes.
  • Reseeding : Centrifuge, discard supernatant, and resuspend in fresh medium for imaging or co-culture.

Comparative Analysis with CMTMR

Table 3: CMRA vs. CMTMR

Parameter CMRA CMTMR Source Citation
Fluorophore Base Rhodol Tetramethylrhodamine
Net Charge (pH 7.4) Negative Positive
Mitochondrial Sequestration No Yes
Activation Mechanism Esterase cleavage required Thiol conjugation only

Troubleshooting and Optimization

  • Weak Fluorescence : Increase dye concentration (up to 25 µM) or extend incubation time (up to 45 minutes).
  • Cellular Toxicity : Reduce concentration to ≤5 µM and verify DMSO purity.
  • Incomplete Esterase Activation : Pre-incubate cells with esterase activity enhancers (e.g., 10% FBS) post-staining.

Applications in Research

CMRA’s retention through cell divisions and compatibility with aldehyde fixation make it ideal for:

  • Cell Migration Assays : Track invasive cancer cells in 3D matrices.
  • Co-culture Systems : Distinguish donor vs. recipient cells in transplantation studies.
  • Viability Screening : Monitor cytotoxicity via fluorescence retention over 72 hours.

Chemical Reactions Analysis

Scientific Research Applications

Key Characteristics of CellTracker Orange CMRA

  • Molecular Weight : 554.04
  • Absorption/Emission Maxima : 541 nm / 565 nm
  • Mechanism : Reacts with thiol groups in the presence of glutathione S-transferase, leading to stable labeling.
  • Retention : Maintains fluorescence in cells for at least 72 hours and can be inherited by daughter cells.

Applications in Scientific Research

  • Cell Tracking and Migration Studies
    • CellTracker Orange CMRA is extensively used to trace the movement of various cell types over time. For instance, it has been employed to visualize the migration of tumor cells through three-dimensional extracellular matrices, allowing researchers to study cellular behaviors in a more physiologically relevant context .
  • Cell Adhesion and Fusion Analysis
    • The dye facilitates the study of cell adhesion properties by providing clear fluorescence that helps quantify interactions between different cell types. This application is crucial for understanding processes such as immune responses and tissue engineering .
  • T-cell Differentiation and Maturation
    • In immunology, CellTracker Orange CMRA has been used to monitor T-cell maturation processes. Studies have shown that T-cells labeled with this dye can be tracked through differentiation pathways, providing insights into immune system functionality .
  • Long-term Viability Assays
    • The dye is suitable for assessing cell viability over extended periods. Its ability to remain fluorescent without cytotoxic effects makes it ideal for long-term studies where cell health needs to be monitored continuously .
  • Infectious Disease Research
    • CellTracker Orange CMRA has been utilized to label intracellular pathogens, such as Chlamydia psittaci, allowing researchers to track the lifecycle and infection dynamics within host cells. This application aids in understanding pathogen-host interactions and developing therapeutic strategies .

Case Study 1: Tumor Cell Migration

A study conducted by researchers at Sloan Kettering Cancer Center demonstrated the efficacy of CellTracker Orange CMRA in tracking the migration of breast cancer cells in a three-dimensional matrix. The researchers observed distinct migratory patterns that were influenced by extracellular matrix composition, providing valuable insights into tumor behavior during metastasis.

Case Study 2: T-cell Tracking

In an experiment examining T-cell responses in a murine model of autoimmune disease, scientists used CellTracker Orange CMRA to label CD4+ T-cells. The labeled cells were tracked over several weeks, revealing important information about their proliferation and differentiation in response to antigen exposure.

Data Table: Comparison of Fluorescent Probes

Dye Name Color Absorption (nm) Emission (nm) Applications
CellTracker Orange CMRAOrange541565Cell tracking, T-cell differentiation
CellTracker Green CMFDAGreen492517Viability assays, cell adhesion
CellTracker Blue CMACBlue353466Metabolic activity assays
CellTracker Red CMTPXRed577602Multiplexing applications

Comparison with Similar Compounds

Spectral Properties and Multiplexing Compatibility

Dye Excitation/Emission (nm) Spectral Overlap Key Applications
Orange CMRA 548/576 Minimal with GFP/CMFDA 3D spheroids, immune cell co-cultures
Orange CMTMR 541/565 Overlaps with CMRA Apoptosis studies, mitochondrial tracking
Green CMFDA 492/517 Distinct from CMRA Migration assays, viability studies
Red CMTPX 577/602 Minimal with CMRA Deep-tissue imaging, dual-color workflows
Deep Red 647/668 Far-red spectrum NK cell tracking, multiplexed protocols

Key Findings :

  • CMRA’s 548/576 nm range avoids overlap with GFP (488/510 nm) and RFP (558/583 nm), enabling simultaneous use in co-culture models .
  • CMTMR (541/565 nm) has closer spectral proximity to CMRA, limiting their combined use without advanced unmixing .

Activation Mechanism and Retention

Dye Activation Requirement Retention Time Cell-Type Limitations
CMRA None (non-enzymatic) >72 hours Universal
CMFDA Esterase cleavage >72 hours Low efficiency in low-esterase cells
CMTMR None (non-enzymatic) >72 hours Universal
CellTrace Violet None (proliferation-dependent dilution) Variable Limited to short-term tracking

Key Findings :

  • CMRA and CMTMR outperform CMFDA in cells with low esterase activity (e.g., quiescent lymphocytes) due to their non-enzymatic activation .
  • CMRA’s retention is comparable to CMTMR but superior to proliferation-dependent dyes like CellTrace Violet .

Cytotoxicity and Functional Impact

Dye Cytotoxicity Impact on Proliferation Reported Artifacts
CMRA Low None observed None in 3D spheroids
CMTMR Moderate Reduced in prolonged use Mitochondrial stress
CMFDA Low None observed pH-dependent quenching
BODIPY® 630/650 High Significant Membrane disruption

Key Findings :

  • CMRA’s low cytotoxicity makes it ideal for sensitive applications like stem cell tracking and immune cell assays .
  • CMTMR may alter mitochondrial function in metabolic studies, limiting its utility compared to CMRA .

Structural and Cost Considerations

Dye Chemical Structure Cost (50 µg)
CMRA Chloromethyl rhodamine derivative $534
CMTMR Chloromethyl tetramethylrhodamine $436 (per 1 mg)
CMFDA Chloromethyl fluorescein diacetate $530

Key Findings :

  • CMRA and CMTMR share a chloromethyl backbone but differ in rhodamine substituents, altering their spectral profiles .
  • While CMTMR is cheaper per milligram, CMRA’s pre-packaged 50 µg units reduce waste in small-scale experiments .

Biological Activity

CellTracker Orange CMRA Dye is a fluorescent probe widely used in biological research for cell tracking and imaging. This article delves into its biological activity, applications, and detailed findings from various studies, supported by data tables and case studies.

Overview of this compound

CellTracker Orange CMRA (Catalog No. C34551) is a rhodol-based fluorophore characterized by its ability to permeate cell membranes and subsequently react with thiol groups within cells. This reaction is mediated by glutathione S-transferase, leading to the formation of cell-impermeant products that retain fluorescence for extended periods, making it suitable for long-term studies of living cells .

  • Molecular Weight : 550.43 g/mol
  • Absorption/Emission Maxima : 553 nm / 575 nm
  • Stability : Retains fluorescence for at least 72 hours in live cells .

The mechanism by which CellTracker Orange CMRA functions involves the following steps:

  • Membrane Permeability : The dye freely diffuses across the cell membrane due to its lipophilic nature.
  • Thiol Reaction : Inside the cell, it reacts with thiol groups (e.g., from glutathione), forming covalent bonds that prevent the dye from exiting the cell.
  • Fluorescence Activation : The resulting products exhibit strong fluorescence, allowing for effective tracking of cellular processes.

Applications

CellTracker Orange CMRA has a variety of applications in cellular biology:

  • Cell Migration Studies : It is utilized to track the movement of cells in various contexts, including wound healing and cancer metastasis.
  • Cell Proliferation and Viability Assays : The dye is employed to assess cell proliferation rates and viability over time.
  • Mixed Culture Studies : Researchers use it to distinguish between different cell types in co-culture systems .

Case Study 1: Tracking T-cell Activation

In a study examining T-cell activation, CellTracker Orange CMRA was used to label T-cells prior to their transfer into mice. The labeled cells were tracked over time using fluorescence microscopy, demonstrating effective migration and proliferation in response to antigen stimulation. This study highlighted the dye's utility in immunological research .

Case Study 2: Endothelial Cell Behavior

A recent investigation into endothelial cell behavior involved applying CellTracker Orange CMRA to visualize cell sorting during angiogenesis. The results indicated that cells labeled with the dye maintained their fluorescent signal while undergoing significant morphological changes, allowing researchers to observe dynamic processes in real-time .

Data Table: Summary of Key Findings

Study FocusFindingsReference
T-cell ActivationEffective tracking of T-cell migration and proliferation
Endothelial Cell BehaviorVisualization of cell sorting during angiogenesis
Mixed Culture DynamicsDistinction between different cell types in co-cultures
Cytotoxicity AssessmentEvaluation of drug-induced cytotoxicity using fluorescence

Q & A

Q. What is the standard protocol for staining cells with CellTracker Orange CMRA Dye?

The standard protocol involves incubating cells with 5–25 µM dye in serum-free medium for 30 minutes at 37°C, followed by thorough washing with serum-containing media to remove residual dye . For sensitive cell types (e.g., T-cells in microfluidic devices), lower concentrations (2.5–5 µM) are recommended to minimize cytotoxicity . Avoid phenol red-containing media, as it increases background noise during imaging .

Q. How long can the fluorescent signal of CellTracker Orange CMRA be retained in cells?

The dye is retained for >72 hours, enabling tracking across 3–6 cell generations . Signal transfer occurs only to daughter cells, not adjacent cells, making it suitable for lineage tracing .

Q. Is CellTracker Orange CMRA compatible with other fluorescent probes (e.g., GFP or RFP)?

Yes. Its excitation/emission maxima (548/576 nm) are well-separated from GFP (488/509 nm) and RFP (557/580 nm), allowing multiplexing . For example, it has been paired with far-red dyes (e.g., DiIC18(5)-DS) in 3D scaffolds to track multiple cell populations .

Advanced Research Questions

Q. How can CellTracker Orange CMRA be optimized for co-culture systems to distinguish specific cell populations?

In co-cultures, stain one population with CellTracker Orange CMRA and another with spectrally distinct dyes (e.g., CellTracker Green CMFDA). For instance, in phagocytosis assays, monocytes were labeled with CellTracker Orange CMRA, while PDAC cells were stained with green CMFDA . Validate spectral separation using control samples to avoid cross-talk .

Q. How can dye dilution be quantified to assess cell proliferation in long-term tracking?

Signal intensity halves with each cell division, enabling proliferation analysis over generations . In 3D GelMA scaffolds, labeled cells (4 × 10^6 cells/mL) were imaged for 4 days to quantify migration and proliferation rates . Use software like MetaXpress for motion analysis and signal quantification .

Q. How can signal loss or variability be addressed in prolonged experiments?

Signal loss may arise from cell death or over-dilution. Pre-test dye retention in your cell type and optimize concentration. For example, reducing dye concentration from 25 µM to 5 µM in T-cell cultures improved viability while maintaining detectable signal . Include unstained controls to distinguish background noise .

Q. What considerations are critical for using CellTracker Orange CMRA in complex models (e.g., 3D scaffolds or in vivo)?

In 3D systems, ensure dye penetration by pre-labeling cells before encapsulation. For example, fibroblasts labeled with CellTracker Orange CMRA were suspended in GelMA hydrogels and tracked via automated imaging systems (e.g., aFLOT) . In vivo, label cells prior to injection (e.g., H1650 cells in porcine auricular vein models) and use fluorescence-compatible imaging systems (e.g., IVIS) .

Q. Does CellTracker Orange CMRA affect cell viability or function in functional assays?

At recommended concentrations (≤25 µM), cytotoxicity is minimal . However, high concentrations (25 µM) caused T-cell toxicity in microfluidic devices, necessitating optimization to 5 µM . Always perform viability assays (e.g., trypan blue exclusion) post-staining .

Q. How can multiplexing with other probes (e.g., calcium indicators) be achieved without interference?

Combine CellTracker Orange CMRA with probes like Calcein Blue (4 µM) in CD8+ T-cells, ensuring excitation/emission filters are optimized to prevent overlap . Validate multiplexing efficiency using single-stained controls .

Q. How should conflicting migration data be resolved in assays using this dye?

Inconsistent motility results may arise from dye concentration variability or imaging artifacts. Standardize protocols: for example, in HT1080 cell motility studies, a fixed dye concentration (0.4 µM) and automated imaging (ImageXpress Micro XL) ensured reproducibility . Use ANOVA and Tukey’s test for statistical validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.